2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,5-Dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2,4-dichlorophenyl hydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the intermediate 2,4-dichlorophenyl-1,3,4-thiadiazole.
Coupling with Benzoyl Chloride: The intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Products include various substituted benzamides and thiadiazoles.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include reduced thiadiazole derivatives.
Hydrolysis: Products include 2,5-dichlorobenzoic acid and 2,4-dichlorophenyl-1,3,4-thiadiazole.
Scientific Research Applications
2,5-Dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Agriculture: It is explored as a pesticide or herbicide, leveraging its ability to disrupt biological processes in pests and weeds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects involves several pathways:
Interaction with Enzymes: The compound can inhibit enzymes by binding to their active sites, disrupting normal metabolic processes.
DNA Intercalation: It can intercalate into DNA, preventing replication and transcription, which is particularly useful in anticancer applications.
Disruption of Cell Membranes: The compound can integrate into cell membranes, altering their permeability and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3,5-dichlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,5-Dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and biological activities compared to other dichlorobenzamide derivatives. This structural feature enhances its potential in various applications, particularly in fields requiring specific interactions with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl4N3OS/c16-7-2-4-11(18)10(5-7)13(23)20-15-22-21-14(24-15)9-3-1-8(17)6-12(9)19/h1-6H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSSAOLDRVWDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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